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Abstract

The protein Angiopoietin-like 8 (ANGPTLS8), the product of the C190rf80 gene, has emerged as
a critical regulator of lipid metabolism, primarily through its intricate control of lipoprotein lipase
(LPL) activity. Predominantly secreted by the liver and adipose tissue, ANGPTLS is an atypical
member of the ANGPTL family, lacking the canonical C-terminal fibrinogen-like domain. Its
primary function is not executed in isolation but through the formation of dynamic, tissue-
specific complexes with ANGPTL3 and ANGPTLA4. In the fed state, the liver-derived ANGPTLS3-
ANGPTL8 complex potently inhibits LPL in oxidative tissues, thereby directing triglycerides
(TGs) to adipose tissue for storage. Concurrently, the ANGPTL4-ANGPTL8 complex in adipose
tissue exhibits reduced inhibitory capacity, facilitating local TG uptake. The expression of
ANGPTLS is tightly regulated by nutritional and hormonal signals, most notably insulin. While
its role in lipid partitioning is well-defined, its impact on glucose homeostasis remains an area
of active investigation and debate. This guide provides a comprehensive overview of the
molecular biology of ANGPTLS, its regulatory mechanisms, functional roles in metabolic
pathways, and its potential as a therapeutic target for dyslipidemia and related metabolic
disorders.

Introduction

The Angiopoietin-like (ANGPTL) protein family consists of eight secreted glycoproteins
(ANGPTL1-8) that play diverse roles in metabolism, angiogenesis, and inflammation.[1] Among
these, ANGPTLS, encoded by the C190rf80 gene in humans and Gm6484 in mice, is a unique
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member first identified in 2012.[1][2][3] Also known by various names including betatrophin,
lipasin, and Refeeding-Induced Fat and Liver (RIFL), ANGPTLS8 is structurally distinct from
other family members as it lacks the characteristic C-terminal fibrinogen-like domain and
consists primarily of an N-terminal coiled-coil domain.[1][2] This structural feature underlies its
unigue mechanism of action, which relies on forming heterodimeric complexes with other
ANGPTL proteins to modulate lipid metabolism.[4][5] This document serves as a technical
resource for researchers and drug development professionals, detailing the core functions,
regulatory networks, and experimental basis of ANGPTLS8 biology.

Molecular Biology and Regulation of ANGPTLS
Gene and Protein Structure

The human C190rf80 gene is located on chromosome 19p13.2.[3] It encodes a 198-amino
acid, 22-kDa secreted protein.[1][2] The N-terminal region contains a signal peptide for
secretion and a coiled-coil domain that shares structural homology with the N-termini of
ANGPTL3 and ANGPTLA4, which is crucial for its interaction with these proteins and its role in
LPL inhibition.[1][2]

Tissue Expression and Secretion

ANGPTLS8 is predominantly expressed and secreted from the liver and adipose tissue.[6] While
both tissues produce ANGPTLS, its efficient secretion into circulation, particularly from the liver,
appears to be dependent on its co-expression and complex formation with ANGPTL3.[3][7]

Regulation of Expression

ANGPTLS8 expression is highly sensitive to the body's nutritional and hormonal state, acting as
a key metabolic switch between fasting and feeding.

» Nutritional Cues: Its expression is significantly upregulated in the fed state (refeeding) and
suppressed during fasting.[6][8]

e Hormonal and Signaling Pathways:

o Insulin and Glucose: These are potent inducers of ANGPTLS8 expression in both
hepatocytes and adipocytes.[9][10]
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o AMP-activated protein kinase (AMPK): Activation of AMPK signaling acts as a negative
regulator, opposing the inductive effects of insulin.[9][10]

o Transcription Factors: A network of transcription factors, including CCAAT/enhancer-
binding protein (C/EBPf), sterol regulatory element-binding protein 1¢c (SREBP1c), and
liver X receptor alpha (LXRa), mediates these regulatory inputs.[8][9]

o Thyroid Hormone: This hormone has also been shown to upregulate ANGPTLS8
expression.[6][11]
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Caption: Regulation of ANGPTL8 gene expression by nutritional and hormonal signals.
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Core Function in Lipid Metabolism: The ANGPTL3-4-
8 Model

ANGPTLS8's primary role is to orchestrate the partitioning of circulating triglycerides (TGs) by

inhibiting LPL, the rate-limiting enzyme for the hydrolysis of TGs from chylomicrons and very-
low-density lipoproteins (VLDL).[12][13] This function is achieved through its interaction with

ANGPTL3 and ANGPTL4.[12]

The ANGPTL3-ANGPTL8 Complex

In the fed state, ANGPTL8 and ANGPTL3 are both secreted by the liver and form a stable
heterodimeric complex in circulation.[3][12] While ANGPTL3 or ANGPTLS8 alone are weak
inhibitors of LPL, the ANGPTL3-ANGPTL8 complex is a highly potent inhibitor.[4][14] ANGPTLS8
dramatically increases the ability of ANGPTL3 to bind to LPL and inhibit its activity.[4][14] This
complex acts in an endocrine fashion to suppress LPL activity in oxidative tissues like the heart
and skeletal muscle, thereby preventing these tissues from taking up fatty acids and directing
TG-rich lipoproteins toward white adipose tissue (WAT) for energy storage.[12][15][16]

The ANGPTL4-ANGPTL8 Complex

Simultaneously in the fed state, insulin stimulates ANGPTL8 expression in WAT while
suppressing the expression of ANGPTL4.[12] ANGPTLS8 can form a complex with the remaining
ANGPTLA4 locally within the adipose tissue.[12][17] In stark contrast to the ANGPTLS3-
ANGPTL8 complex, the ANGPTL4-ANGPTL8 complex is a less potent LPL inhibitor than
ANGPTL4 alone.[12][17] This localized formation of a weaker inhibitory complex results in a net
increase in adipose LPL activity, promoting the efficient clearance of TGs from circulation and
their storage as fat.[12]
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Caption: The ANGPTL3-4-8 model of triglyceride partitioning in fed vs. fasting states.

Role in Glucose Metabolism and Other Pathways
Glucose Homeostasis: A Controversial Role

The function of ANGPTLS in glucose metabolism is less clear and subject to conflicting reports.
[18] Initial studies identifying the protein as "betatrophin” suggested it potently stimulated
pancreatic beta-cell proliferation, a finding that has not been consistently replicated and is now
largely disputed.[1] However, other research suggests ANGPTL8 may improve glucose
tolerance and enhance insulin sensitivity.[8][19] Mechanistic studies in HepG2 cells indicate
that ANGPTLS8 overexpression can increase insulin-stimulated phosphorylation of Akt, GSK3[3,
and FoxO1, key components of pathways that promote glycogen synthesis and inhibit
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gluconeogenesis.[20][21] Conversely, some studies in knockout mice and humans show that
ANGPTLS8 deficiency is associated with improved glucose tolerance, independent of its effects
on lipid metabolism.[9] This discrepancy highlights the complex, and possibly context-
dependent, role of ANGPTLS in regulating glucose homeostasis.

Other Signaling Pathways

Emerging evidence implicates ANGPTLS in a variety of other cellular processes beyond
metabolism:

o Inflammation and Fibrosis: In hepatic stellate cells, ANGPTLS8 can act as a proinflammatory
factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRBZ2), which activates
ERK signaling and promotes the expression of genes associated with liver fibrosis.[6][22] It
has also been linked to the NF-kB signaling pathway in certain cancers.[22]

o Adipogenesis and Ectopic Fat Deposition: ANGPTL8 has been shown to promote the
adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/p-catenin
signaling pathway, which may contribute to ectopic fat deposition.[22]

o Cardiovascular Disease: Elevated levels of ANGPTL8 have been associated with
atherosclerosis, hypertension, and cardiomyopathy, potentially through its effects on vascular
smooth muscle cell proliferation via the PI3K-Akt pathway.[6][18][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to ANGPTLS8 from various studies.

Table 1: ANGPTLS8 Gene and Protein Characteristics
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Feature Human Mouse Reference
Gene Symbol C190rf80 Gm6484 [3]
Chromosome 19p13.2 9A3 [3]

Protein Name ANGPTLS ANGPTLS [1]

. Betatrophin, Lipasin, Betatrophin, Lipasin,
Aliases [1][2]
RIFL, TD26 RIFL
Protein Size 198 amino acids 198 amino acids [2]

| Molecular Weight | ~22 kDa | ~22 kDa |[1] |

Table 2: Effects of ANGPTL8 Modulation on Plasma Triglycerides (Animal Studies)

Effect on Plasma

Modulation Reference

Triglycerides (TG)

Overexpression > 5-fold increase [2]
Gene Knockout/Deficiency ~ 2-fold decrease [2]
Monoclonal Antibody Inhibition  Significant reduction [1]

| Antisense Oligonucleotide (ASO)| Significant reduction |[11] |

Table 3: Regulation of ANGPTL8 mRNA Expression

Condition Tissue Fold Change Reference
In vivo .
] ) ] Human Adipose
hyperinsulinemia . +14-fold [71[23]
Tissue
(3h)
In vivo Human Adipose
+18-fold [71[23]

hyperinsulinemia (6h) Tissue

| Insulin Treatment (in vitro) | 3T3-L1 Adipocytes | ~ +35-fold |[2] |
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Table 4: Clinical Associations of Circulating ANGPTLS8 Levels

Associated Lo Odds Ratio (OR) /
. Finding Reference
Condition Note
Type 2 Diabetes Levels are Associated with 611241
(T2DM) generally increased insulin resistance
Obesity & Metabolic Levels are generally Positive correlation (1176}
Syndrome increased with BMI
Elevated ANGPTLS
_ _ _ _ OR =5.65 for
Diabetic Nephropathy associated with ) ) [1]
) o increased risk
increased albuminuria
] Elevated ANGPTLS
Polycystic Ovary o
may predict higher OR =251 [1]
Syndrome (PCOS) <k
ris

| Nonalcoholic Fatty Liver Disease (NAFLD)| Levels are significantly elevated | Associated with
disease pathogenesis |[1][6] |

Key Experimental Protocols

The elucidation of ANGPTLS8 function has relied on several key experimental approaches.

Protocol: Analysis of Protein-Protein Interaction via Co-
Immunoprecipitation (Co-IP)

This method is used to demonstrate the physical interaction between ANGPTL8 and
ANGPTL3.[4][14]

o Cell Culture and Lysis: HEK293T cells are co-transfected with plasmids expressing tagged
versions of ANGPTL3 (e.g., HA-tag) and ANGPTLS8 (e.g., FLAG-tag). After 48 hours, cells
are lysed in a non-denaturing buffer containing protease inhibitors.

e Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the
proteins (e.g., anti-HA antibody) overnight at 4°C.
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o Complex Capture: Protein A/G magnetic beads are added to the lysate-antibody mixture to
capture the antibody-protein complexes.

e Washing: The beads are washed several times with lysis buffer to remove non-specific
binding proteins.

e Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in
SDS-PAGE sample buffer.

o Detection: The eluted sample is analyzed by Western blotting using an antibody against the
second protein (e.g., anti-FLAG antibody) to confirm co-precipitation.

1. Lyse cells co-expressing 2. Add anti-HA antibody 3. Incubate wi
HA-ANGPTL3 and FLAG-ANGPTL8 to lysate Protein

lute bound 6. Western Blot Result: Band indicates
in complex using anti-FLAG antibody ANGPTL3-ANGPTLS interaction

Click to download full resolution via product page

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Protocol: In Vitro LPL Activity Assay

This assay quantifies the inhibitory effect of ANGPTL proteins on LPL's enzymatic activity.[4]
[14]

Reagent Preparation: Recombinant LPL, ANGPTL3, and ANGPTLS8 proteins are purified. A
triglyceride substrate, often a radiolabeled triolein emulsion, is prepared.

 Incubation: A constant amount of LPL is pre-incubated with varying concentrations of
ANGPTL3 alone, ANGPTLS8 alone, or a pre-formed ANGPTL3-ANGPTL8 complex for 30
minutes at room temperature.

o Enzymatic Reaction: The triglyceride substrate is added to the LPL-inhibitor mixture to start
the reaction. The reaction proceeds for 30-60 minutes at 37°C.

¢ Reaction Termination and Extraction: The reaction is stopped, and the released radiolabeled
free fatty acids are separated from the unhydrolyzed triglycerides using a solvent extraction
method (e.g., methanol-chloroform-heptane).
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Quantification: The radioactivity in the aqueous phase (containing the free fatty acids) is
measured using a scintillation counter. LPL activity is calculated as the amount of fatty acid
released per unit of time and is expressed as a percentage of the activity of an uninhibited
control.

Protocol: In Vivo Gene Function Analysis via Adenovirus
Overexpression

This method assesses the in vivo effect of ANGPTLS8 on triglyceride metabolism in a
physiological context.[4][14]

Animal Models: Wild-type mice and ANGPTL8 knockout (KO) mice are used.

Virus Injection: Mice are injected intravenously with an adenovirus expressing a gene of
interest (e.g., human ANGPTL3) or a control virus (e.g., expressing GFP). This leads to
acute, high-level expression of the target protein, primarily in the liver.

Metabolic Analysis: At various time points post-injection (e.g., 4-7 days), blood samples are
collected from fasted or fed mice.

Data Collection: Plasma is analyzed for triglyceride levels using a colorimetric assay. Post-
heparin LPL activity can also be measured by injecting mice with heparin to release LPL from
the endothelium into the circulation, followed by an ex vivo activity assay on the collected
plasma.

Comparison: The effects of ANGPTL3 overexpression on plasma TG levels are compared
between wild-type and ANGPTL8 KO mice to determine if ANGPTLS is required for
ANGPTL3's in vivo function.

Therapeutic Implications and Future Directions

The central role of the ANGPTL3-ANGPTL8 complex in regulating plasma triglycerides makes
it a compelling target for the treatment of hypertriglyceridemia, a major risk factor for
pancreatitis and cardiovascular disease.[11][15][16]

o Therapeutic Strategies: Both monoclonal antibodies and nucleic acid-based therapies
(antisense oligonucleotides, siRNA) targeting ANGPTL3 have proven highly effective at
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lowering TGs and LDL-cholesterol. Given that ANGPTLS is the essential activating partner
for ANGPTL3, targeting ANGPTLS8 directly or disrupting the ANGPTL3-ANGPTLS interaction
represents a promising and potentially more nuanced therapeutic strategy.[11][15]

o Future Research: Key areas for future investigation include:

o Resolving the conflicting roles of ANGPTLS8 in glucose homeostasis to ensure that
targeting it for lipid disorders does not have adverse glycemic effects.

o Further elucidating its function in other pathologies, including cardiovascular disease,
NAFLD, and cancer, to understand the full spectrum of potential on-target effects.

o Developing selective inhibitors that specifically disrupt the ANGPTL3-ANGPTLS8 interaction
without affecting the ANGPTL4-ANGPTL8 complex, which could theoretically lower
circulating TGs while preserving appropriate fat storage in adipose tissue.

Conclusion

The C190rf80 gene product, ANGPTLS, is a pivotal regulator of postprandial lipid trafficking. It
functions as a molecular rheostat, forming distinct complexes with ANGPTL3 and ANGPTL4 to
precisely control LPL activity and direct fatty acids to either storage or oxidative tissues based
on nutritional status. While its role in lipid metabolism is well-established and presents a clear
therapeutic opportunity, its broader functions in glucose metabolism, inflammation, and cell
proliferation are still being uncovered. Continued research into the multifaceted biology of
ANGPTLS is essential for fully harnessing its therapeutic potential and understanding its role in
metabolic health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ANGPTLS: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

o 2. Frontiers | ANGPTLS8: An Important Regulator in Metabolic Disorders [frontiersin.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7169433/
https://pubmed.ncbi.nlm.nih.gov/37962908/
https://www.benchchem.com/product/b12372598?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913278/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2018.00169/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. ANGPTLS - Wikipedia [en.wikipedia.org]

4. ANGPTLS8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed
[pubmed.ncbi.nim.nih.gov]

5. ANGPTLS8 requires ANGPTLS3 to inhibit lipoprotein lipase and plasma triglyceride
clearance - PubMed [pubmed.ncbi.nim.nih.gov]

6. Frontiers | Emerging insights into the roles of ANGPTLS8 beyond glucose and lipid
metabolism [frontiersin.org]

7. academic.oup.com [academic.oup.com]
8. researchgate.net [researchgate.net]
9. journals.physiology.org [journals.physiology.org]

10. Regulation of ANGPTLS in liver and adipose tissue by nutritional and hormonal signals
and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nim.nih.gov]

11. Angiopoietin-like proteins as therapeutic targets for cardiovascular disease: focus on lipid
disorders - PMC [pmc.ncbi.nlm.nih.gov]

12. journals.physiology.org [journals.physiology.org]
13. journals.physiology.org [journals.physiology.org]
14. researchgate.net [researchgate.net]

15. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride
metabolism - PubMed [pubmed.ncbi.nim.nih.gov]

16. Regulation of lipid metabolism by angiopoietin-like proteins - PubMed
[pubmed.ncbi.nim.nih.gov]

17. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity -
PubMed [pubmed.nchbi.nlm.nih.gov]

18. login.medscape.com [login.medscape.com]

19. ANGPTLS8 in metabolic homeostasis: more friend than foe? - PubMed
[pubmed.ncbi.nim.nih.gov]

20. ANGPTLS8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nim.nih.gov]

21. ANGPTLS8/Betatrophin Improves Glucose Tolerance in Older Mice and Metabolomic
Analysis Reveals Its Role in Insulin Resistance in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

22. Emerging insights into the roles of ANGPTLS8 beyond glucose and lipid metabolism -
PMC [pmc.ncbi.nim.nih.gov]

23. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://en.wikipedia.org/wiki/ANGPTL8
https://pubmed.ncbi.nlm.nih.gov/29031715/
https://pubmed.ncbi.nlm.nih.gov/29031715/
https://pubmed.ncbi.nlm.nih.gov/28413163/
https://pubmed.ncbi.nlm.nih.gov/28413163/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2023.1275485/full
https://academic.oup.com/jcem/article/100/10/E1299/2835743
https://www.researchgate.net/publication/354911233_ANGPTL8_in_metabolic_homeostasis_more_friend_than_foe
https://journals.physiology.org/doi/full/10.1152/ajpendo.00339.2019
https://pubmed.ncbi.nlm.nih.gov/32154742/
https://pubmed.ncbi.nlm.nih.gov/32154742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7169433/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7169433/
https://journals.physiology.org/doi/full/10.1152/ajpendo.00195.2021
https://journals.physiology.org/doi/abs/10.1152/ajpendo.00195.2021
https://www.researchgate.net/publication/318031289_ANGPTL8_promotes_the_ability_of_ANGPTL3_to_bind_and_inhibit_lipoprotein_lipase
https://pubmed.ncbi.nlm.nih.gov/37962908/
https://pubmed.ncbi.nlm.nih.gov/37962908/
https://pubmed.ncbi.nlm.nih.gov/27023631/
https://pubmed.ncbi.nlm.nih.gov/27023631/
https://pubmed.ncbi.nlm.nih.gov/30686789/
https://pubmed.ncbi.nlm.nih.gov/30686789/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvNDEyNzQxOTkvdGhlLXJvbGUtb2YtYW5ncHRsOC1pbi1tZXRhYm9saXNtLWFuZC1jYXJkaW92YXNjdWxhci1kaXNlYXNlcy1jb25zZW5zdXMtYW5kLWNvbnRyb3ZlcnN5&redid=1
https://pubmed.ncbi.nlm.nih.gov/34582711/
https://pubmed.ncbi.nlm.nih.gov/34582711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8478524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8523517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8523517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722441/
https://www.researchgate.net/publication/280390383_Regulation_of_Angiopoietin-Like_Proteins_ANGPTLs_3_and_8_by_Insulin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 24. ANGPTLS8 angiopoietin like 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [A Technical Guide to C190rf80/ANGPTLS8: Function,
Regulation, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372598#c190rf80-gene-product-and-its-function-
as-angptl8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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